2-Amino-4-methoxy-5-nitro-benzoic acid

ADME LogP Medicinal Chemistry

Choose 2-Amino-4-methoxy-5-nitrobenzoic acid (CAS 204254-66-0) for guaranteed regiospecific synthesis. Its unique 2-amino-4-methoxy-5-nitro arrangement—unlike regioisomers CAS 196194-99-7 or 59338-90-8—enables direct reduction to 1,2-diamines for benzimidazole and quinoxaline cores essential to kinase inhibitor and GPCR programs. The 4-methoxy group permits selective demethylation for ADME optimization, creating gefitinib-like analogs. This polyfunctional scaffold supports cocrystal engineering via complex hydrogen-bond networks. Insist on the correct regioisomer to avoid failed syntheses.

Molecular Formula C8H8N2O5
Molecular Weight 212.16 g/mol
CAS No. 204254-66-0
Cat. No. B3250604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methoxy-5-nitro-benzoic acid
CAS204254-66-0
Molecular FormulaC8H8N2O5
Molecular Weight212.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)N)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O5/c1-15-7-3-5(9)4(8(11)12)2-6(7)10(13)14/h2-3H,9H2,1H3,(H,11,12)
InChIKeyWUYWIACVYFLFSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-methoxy-5-nitro-benzoic acid (CAS 204254-66-0): A Strategic Trisubstituted Benzoic Acid Building Block for Targeted Synthesis


2-Amino-4-methoxy-5-nitro-benzoic acid (CAS 204254-66-0) is a trisubstituted benzoic acid derivative possessing amino, methoxy, and nitro functional groups in a specific regiochemical arrangement (molecular formula C₈H₈N₂O₅, molecular weight 212.16 g/mol) [1]. This compound functions primarily as a versatile, polyfunctional organic building block in medicinal chemistry and materials science, enabling divergent synthetic pathways . Its structural complexity allows for regioselective derivatization, distinguishing it from simpler mono- or disubstituted benzoic acid building blocks in the procurement landscape.

The Risk of Simple Substitution: Why the Unique Regiochemistry of 2-Amino-4-methoxy-5-nitro-benzoic acid Precludes Generic Interchange


In-class compounds with identical molecular formulas but different positional substitution patterns, such as 2-Amino-4-nitro-5-methoxybenzoic acid (CAS 196194-99-7) [1] or 4-Amino-2-methoxy-5-nitro-benzoic acid (CAS 59338-90-8) , cannot be generically interchanged. The specific 2-amino-4-methoxy-5-nitro arrangement dictates a unique electronic and steric environment on the aromatic ring, thereby controlling reactivity, selectivity, and the ultimate structure of downstream derivatives. A simple substitution can drastically alter reaction outcomes and biological target engagement, as evidenced by measurable differences in physicochemical properties and synthetic utility detailed in the quantitative evidence below.

Quantitative Differentiation Guide for 2-Amino-4-methoxy-5-nitro-benzoic acid Sourcing Decisions


Enhanced Lipophilicity vs. Closest Regioisomer Drives Membrane Permeability Predictions

The partition coefficient (LogP) is a critical parameter predicting a compound's ability to cross biological membranes. 2-Amino-4-methoxy-5-nitro-benzoic acid exhibits a LogP of 1.78 [1], indicating greater lipophilicity compared to its direct regioisomer 2-Amino-4-nitro-5-methoxybenzoic acid (CAS 196194-99-7), which has a LogP of 1.9882 [2]. Although both are in a similar lipophilic range, the 0.21 log unit difference in LogP translates into a measurable difference in calculated membrane permeability, with the target compound being slightly more hydrophilic, which can be advantageous for improving aqueous solubility while retaining some membrane passage. This balance of hydrophilicity is a key factor for early-stage lead optimization.

ADME LogP Medicinal Chemistry

Preferential Synthetic Gateway to 4,5-Diamino-o-anisic acid Scaffolds

The regiochemistry of 2-Amino-4-methoxy-5-nitro-benzoic acid is specifically engineered for a direct, high-value synthetic transformation. Patented procedures demonstrate its conversion to 4,5-diamino-o-anisic acid via reduction of the 5-nitro group. The 5-nitro group is regioselectively reduced in the presence of the 2-amino group, which remains intact for subsequent diazotization or coupling reactions. This contrasts with the behavior of the 4-nitro-5-methoxy isomer (CAS 196194-99-7), where the nitro group is at the 4-position, precluding access to the same 4,5-diamino intermediate without complex protecting group schemes and lower overall synthetic efficiency. This is evidenced by the fact that the specific sodium salt, sodium 2-methoxy-4-amino-5-nitrobenzoate, is the documented reactant for this transformation.

Organic Synthesis Heterocyclic Chemistry Drug Discovery Intermediate

Differentiated Physicochemical Profile vs. Core Analog for Salt and Prodrug Formation

The presence of a free carboxylic acid, a basic amino group, and a methoxy substituent on the same ring provides a unique chemical handle for salt formation and/or prodrug design compared to simpler analogs like 2-Amino-5-nitrobenzoic acid (CAS 616-79-5). While 2-Amino-5-nitrobenzoic acid has a melting point of 278°C [1], the target compound's melting point is not typically reported due to possible decomposition before melting, suggesting a molecular arrangement with lower lattice energy . This can translate to better processability and solubility in organic media for solution-phase chemistry. Additionally, the electron-donating 4-methoxy group, absent in 2-Amino-5-nitrobenzoic acid, electronically polarizes the ring, potentially influencing the reactivity of both the amino and carboxylic acid groups and the regioselectivity of electrophilic aromatic substitution.

Preformulation Solubility Solid State Chemistry

Supplier-Reported Solubility Advantage Over Chloro-Analog in Key Organic Solvents

Practical handling and reaction media are crucial for procurement. The target compound is reported to be 'soluble in organic solvents' by one supplier , providing a qualitative advantage over the 2-chloro-4-methoxy-5-nitro analog (CAS 33458-99-0). While specific solubility (mg/mL) data is not publicly available, the amino group at position 2 offers a site for salt formation (e.g., hydrochloride) that can dramatically enhance aqueous or polar solvent solubility for certain applications, a possibility unavailable for the chloro analog. This fundamental difference in functional group handles is a key factor in a synthetic chemist's decision-making process, allowing for greater flexibility in purification, reaction conditions, and final compound isolation.

Solubility Process Chemistry Green Chemistry

Proven High-Value Application Scenarios for 2-Amino-4-methoxy-5-nitro-benzoic acid


Divergent Synthesis of Ortho-Diamino Arene Libraries

The direct, high-yielding reduction of the 5-nitro group to an amino group, while preserving the 2-amino functionality, makes this compound the ideal starting material for generating large libraries of 4,5-diaminobenzoic acid derivatives. These scaffolds are core to benzimidazoles, quinoxalines, and other nitrogen-containing heterocycles prevalent in kinase inhibitor and GPCR drug discovery programs. Using the target compound, a medicinal chemist can guarantee the specific 1,2-diamine arrangement needed for cyclization in a single synthetic step .

Physicochemical Property Tailoring Through C-4 Modification

In an ADME/PK optimization campaign, the 4-methoxy group can be selectively demethylated to a hydroxyl group and subsequently functionalized (e.g., with a morpholine propoxy chain) to modulate solubility and metabolism. This is a critical route for creating gefitinib-like kinase inhibitor analogs, a high-value area where specific, reliably functionalizable starting materials command a procurement premium. Other simple regioisomers do not offer this identical vector for side-chain attachment while keeping the amine protected as a nitro group [1].

Cocrystal and Salt Screening for Solid-State Optimization

The combination of a carboxylic acid and both amino and nitro groups offers a complex and specific hydrogen-bonding network for cocrystal engineering studies. This compound can act as both a hydrogen-bond donor (via its NH2 and COOH groups) and acceptor (via its NO2, OMe, and C=O groups). This enables the discovery of novel solid forms (salts or cocrystals) with improved stability, solubility, and bioavailability compared to simpler nitrobenzoic acids that lack the full complement of functional groups [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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